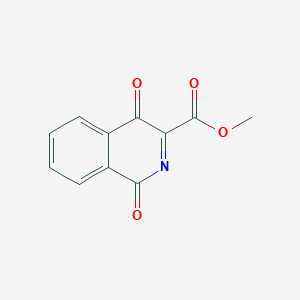
3-Chloro-3-(2-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of acrylonitrile, featuring a chloro and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile typically involves the reaction of 2-methoxybenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, forming the desired acrylonitrile derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-3-(2-methoxyphenyl)acrylonitrile.
Oxidation: Formation of 3-chloro-3-(2-methoxyphenyl)acrylic acid.
Reduction: Formation of 3-chloro-3-(2-methoxyphenyl)propylamine.
Aplicaciones Científicas De Investigación
3-Chloro-3-(2-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- 3-Chloro-3-(4-chlorophenyl)acrylonitrile
- 3-Chloro-3-(4-fluorophenyl)acrylonitrile
Uniqueness
3-Chloro-3-(2-methoxyphenyl)acrylonitrile is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(Z)-3-chloro-3-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-6H,1H3/b9-6- |
Clave InChI |
IUJQARPKZVUQJL-TWGQIWQCSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C(=C/C#N)/Cl |
SMILES canónico |
COC1=CC=CC=C1C(=CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
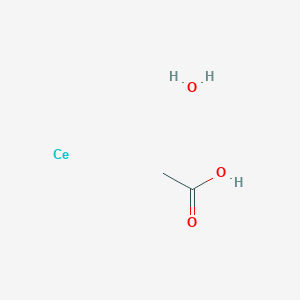
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)
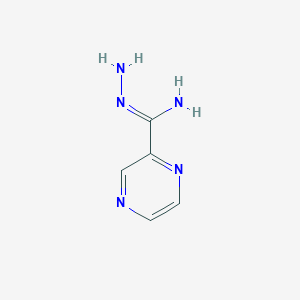
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)
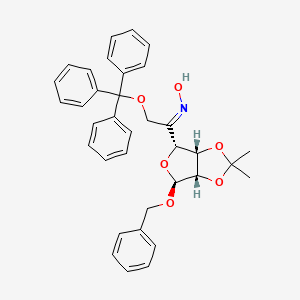



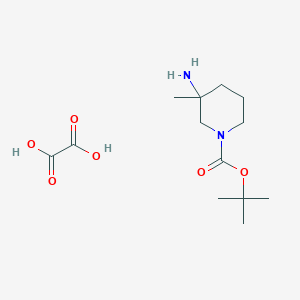
![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)
